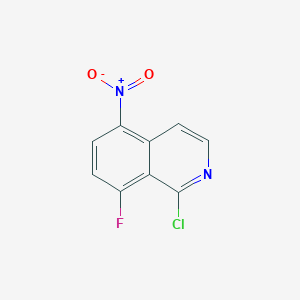
1-Chloro-8-fluoro-5-nitroisoquinoline
Overview
Description
1-Chloro-8-fluoro-5-nitroisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in recent years due to its potential biological activity and applications in various fields. The presence of chlorine, fluorine, and nitro groups on the isoquinoline ring imparts unique chemical properties to this compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Chloro-8-fluoro-5-nitroisoquinoline can be achieved through various synthetic routesThis process typically requires specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and specific catalysts .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
1-Chloro-8-fluoro-5-nitroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the isoquinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of isoquinoline derivatives with different functional groups, while reduction reactions typically produce amino-substituted isoquinolines .
Scientific Research Applications
1-Chloro-8-fluoro-5-nitroisoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent.
Medicine: The compound’s unique chemical properties make it a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Chloro-8-fluoro-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-Chloro-8-fluoro-5-nitroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-5-nitroisoquinoline: Lacks the fluorine atom, which may result in different biological activity and chemical properties.
8-Fluoro-5-nitroisoquinoline:
1-Chloro-8-fluoroisoquinoline: Lacks the nitro group, which may influence its biological activity and chemical reactivity.
The presence of all three functional groups (chlorine, fluorine, and nitro) in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
IUPAC Name |
1-chloro-8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-8-5(3-4-12-9)7(13(14)15)2-1-6(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXOXAXWAJWLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B1431780.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole](/img/structure/B1431782.png)



![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)


![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)

![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)


